![molecular formula C15H20Cl2N2O B4796239 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4796239.png)
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide, also known as ABT-089, is a chemical compound that belongs to the class of benzamide derivatives. It was first synthesized in the late 1990s by Abbott Laboratories and has since been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Mechanism of Action
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of cognitive function, and its activation has been shown to improve memory and attention in animal models. 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's selectivity for this receptor subtype makes it a promising candidate for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in animal models. These effects are thought to be responsible for its cognitive-enhancing properties. 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other cognitive-enhancing drugs such as amphetamines.
Advantages and Limitations for Lab Experiments
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's selectivity for the alpha-4-beta-2 nAChR makes it a useful tool for studying the role of this receptor subtype in cognitive function. However, its effects on other neurotransmitter systems may complicate the interpretation of experimental results. Additionally, its low solubility in water may make it difficult to administer in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound that could be used as therapeutic agents for cognitive disorders. Another area of interest is the investigation of the molecular mechanisms underlying 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's effects on neurotransmitter release and cognitive function. Finally, 2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide's potential as a treatment for other neurological and psychiatric disorders such as depression and anxiety should be explored.
Scientific Research Applications
2,5-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in treating cognitive disorders. In preclinical studies, it has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and ADHD. It has also been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
properties
IUPAC Name |
2,5-dichloro-N-(1-propylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-2-7-19-8-5-12(6-9-19)18-15(20)13-10-11(16)3-4-14(13)17/h3-4,10,12H,2,5-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVACTMIMBRPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.